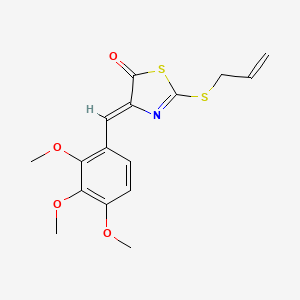
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ATMTB, is a thiazolone derivative that has been synthesized and studied for its potential biological and medicinal properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies suggest that it may act through various pathways. The compound has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the inhibition of their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting its potential use as an anti-inflammatory and anticancer agent.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential antimicrobial, anti-inflammatory, and anticancer activities. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One direction could be to further investigate the compound's mechanism of action and potential targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction could be to explore the compound's potential use in combination therapies, as it has been shown to enhance the activity of certain antibiotics and anticancer agents. Additionally, further studies could be conducted to evaluate the safety and efficacy of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a multi-step process involving the reaction of allylthiol with 2,3,4-trimethoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been the subject of various scientific studies due to its potential medicinal properties. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent. Studies have also shown that 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-8-22-16-17-11(15(18)23-16)9-10-6-7-12(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNSDOFLTYQEH-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)